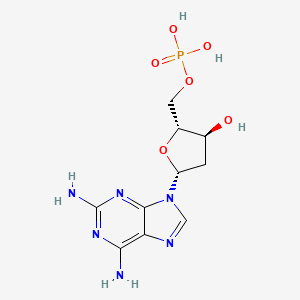

2,6-Diaminopurine nucleotide

Description

Historical Discovery and Identification in Biological Systems

The formal identification of 2,6-diaminopurine (B158960) as a natural component of a biological system occurred in 1977, when it was discovered to completely replace adenine (B156593) in the DNA of the cyanophage S-2L. ebi.ac.uknih.govacs.orgoup.comnih.gov This finding was significant as it demonstrated that a viable genetic system could utilize a base other than the canonical four. Prior to this biological discovery, 2,6-diaminopurine had been synthesized and was used in clinical research, with reports of its application in treating leukemia dating back to 1951. wikipedia.org

More recent investigations have expanded the known occurrences of DAP. It has been detected in other bacteriophages, including those that infect Gram-negative and Gram-positive bacteria, suggesting it is more widespread than initially thought. researchgate.net Further intrigue was added to the history of this molecule in August 2011, when a report based on NASA's analysis of meteorites found on Earth suggested that 2,6-diaminopurine, alongside canonical nucleobases like adenine and guanine, may have formed extraterrestrially. ebi.ac.ukwikipedia.orgfoodb.ca

The biosynthesis of 2,6-diaminopurine (referred to as Z-base in virology) involves a specialized enzymatic pathway. wikipedia.org In the cyanophage S-2L, the enzyme DatZ, a dATP-specific triphosphohydrolase, prevents the incorporation of adenine by hydrolyzing dATP. nih.gov Concurrently, the enzymes MazZ and PurZ are responsible for the synthesis of the 2,6-diaminopurine nucleotide. wikipedia.orgresearchgate.net

Analogous Relationship to Canonical Nucleobases: Adenine

2,6-diaminopurine is a structural analogue of adenine, a fundamental component of DNA and RNA. ontosight.ai The primary structural difference is the presence of an amino group at the C2 position of the purine (B94841) ring in DAP, whereas adenine has a hydrogen atom at this position. researchgate.netresearchgate.net This seemingly minor modification has profound implications for its base-pairing properties.

The additional amino group in 2,6-diaminopurine allows it to form three hydrogen bonds with thymine (B56734) (or uracil (B121893) in RNA), in contrast to the two hydrogen bonds formed between adenine and thymine. nih.govacs.orgwikipedia.orgresearchgate.net This results in a more stable D-T base pair, comparable in strength to the guanine-cytosine (G-C) pair. biosyn.com

| Feature | Adenine (A) | 2,6-Diaminopurine (DAP/Z) |

|---|---|---|

| Chemical Class | Purine | Purine |

| Functional Group at C2 | Hydrogen | Amino Group |

| Base Pairing Partner | Thymine (T) / Uracil (U) | Thymine (T) / Uracil (U) |

| Number of Hydrogen Bonds with Thymine | 2 | 3 nih.govacs.orgwikipedia.orgresearchgate.net |

| Relative Duplex Stability (with Thymine) | Less stable (weak pair) | More stable (strong pair) wikipedia.orgbiosyn.com |

Overview of Research Paradigms and Theoretical Frameworks in Nucleic Acid Studies

The unique properties of 2,6-diaminopurine have made it a valuable tool in various research paradigms within nucleic acid studies. Its incorporation into synthetic oligonucleotides allows for the investigation of DNA and RNA structure, stability, and molecular recognition. oup.comnih.gov By substituting adenine with DAP, researchers can precisely probe the role of the purine 2-amino group in interactions with proteins and small molecules. oup.com

In the field of synthetic biology, 2,6-diaminopurine is utilized to create artificial genetic systems and to enhance the properties of nucleic acid-based technologies. wikipedia.orgspringernature.com For instance, the introduction of DAP into anti-miRNA oligonucleotides has been shown to improve their performance. wikipedia.orgnih.gov It is also used in primers for PCR and DNA sequencing to increase their thermal stability. oup.com

Theoretical frameworks, such as Density Functional Theory (DFT), have been employed to model and understand the properties of non-canonical base pairs like D-T. wikipedia.orgcsic.es These computational approaches help to elucidate the energetic and structural consequences of incorporating 2,6-diaminopurine into nucleic acid structures, complementing experimental findings. aip.org The study of non-canonical structures, including those containing modified bases like DAP, is crucial for understanding the structural diversity and functional complexity of DNA and RNA, with implications for disease association and therapeutic development. nih.govmdpi.com

| Research Area | Specific Application | Reference |

|---|---|---|

| Nucleic Acid Structure & Stability | Investigating the influence of the purine 2-amino group on duplex stability and conformation. | oup.comnih.govmdpi.com |

| Molecular Recognition | Studying interactions between DNA/RNA and proteins or small molecule ligands. | oup.comnih.gov |

| Synthetic Biology | Construction of artificial genetic systems and modified oligonucleotides. | wikipedia.orgspringernature.com |

| Biotechnology & Diagnostics | Enhancing the performance of PCR primers, DNA sequencing, and anti-miRNA agents. | oup.comnih.govchemimpex.com |

| Prebiotic Chemistry | Investigating the potential role of alternative nucleobases in the origin of life. | springernature.comotago.ac.nz |

Structure

3D Structure

Properties

CAS No. |

4546-60-5 |

|---|---|

Molecular Formula |

C10H15N6O6P |

Molecular Weight |

346.24 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H15N6O6P/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(22-6)2-21-23(18,19)20/h3-6,17H,1-2H2,(H2,18,19,20)(H4,11,12,14,15)/t4-,5+,6+/m0/s1 |

InChI Key |

RZZBUMCFKOLHEH-KVQBGUIXSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O |

Origin of Product |

United States |

Mechanisms of 2,6 Diaminopurine Nucleotide Incorporation and Processing

Chemical and Enzymatic Synthetic Routes for 2,6-Diaminopurine (B158960) Nucleotide Analogs

The integration of 2,6-diaminopurine (DAP or Z) into oligonucleotides can be achieved through both chemical synthesis and enzymatic incorporation. The chemical approach, primarily using phosphoramidite chemistry, is the most common method for creating custom DNA sequences containing this modification oup.com. Alternatively, the 2,6-diaminopurine deoxynucleoside triphosphate (dZTP) can be synthesized and used as a substrate for polymerases in enzymatic methods oup.com.

The standard method for the chemical synthesis of oligonucleotides containing 2,6-diaminopurine is through the use of phosphoramidite building blocks. This methodology allows for the controlled, sequential addition of nucleotides to a growing chain on a solid support.

Key aspects of this methodology include:

Protecting Groups : The synthesis of 2,6-diaminopurine phosphoramidite requires the use of protecting groups on the exocyclic amino groups to prevent unwanted side reactions. Various protecting groups have been utilized, including benzoyl, acetyl, isobutyryl, and dimethylformamidine nih.gov. A recent strategy involves using a 2-fluoro-6-amino-adenosine precursor, where the strongly electronegative fluorine deactivates the 6-amino group, obviating the need for a protecting group at that position nih.gov.

Synthetic Routes : Several synthetic routes have been developed to produce the necessary phosphoramidite monomers. These often start from commercially available 2,6-diaminopurine or from other purine (B94841) derivatives like 6-chloro-2-aminopurine or 2,6-dichloropurine nih.gov. For instance, a method for synthesizing a locked nucleic acid (LNA) version of the 2,6-diaminopurine phosphoramidite has been described, starting from a pentafuranose derivative condensed with trimethylsilylated 2,6-diaminopurine nih.gov.

Challenges : A significant challenge in the synthesis of oligonucleotides containing 2,6-diaminopurine is the risk of acid-catalyzed depurination (cleavage of the glycosidic bond) during the detritylation step, which removes the 5'-hydroxyl protecting group. This side reaction can lead to chain scission. The choice of protecting group on the N6 position influences the rate of depurination, with electron-withdrawing groups accelerating the process. The use of di-n-butylformamidine as an N6 protecting group has been shown to allow for high coupling efficiency and product quality while minimizing depurination researchgate.net.

The triphosphate form of 2,6-diaminopurine deoxynucleoside (dZTP) can serve as a substrate for various DNA and RNA polymerases, allowing for its enzymatic incorporation into nucleic acid strands. The efficiency and fidelity of this incorporation depend on the specific polymerase.

DNA polymerases exhibit varied acceptance of dZTP as a substrate. While specific kinetic data for many common polymerases remain sparse, general observations indicate that it can be incorporated. For instance, Therminator DNA polymerase shows efficient polymerization on DNA templates containing diaminopurine oup.com.

Taq Polymerase : While extensively used in PCR, detailed kinetic studies on the incorporation of dZTP by Taq polymerase are not widely published. However, the enzyme's known tolerance for some nucleotide analogues suggests it can incorporate dZTP. Studies on related analogues, such as N6-methoxy-2,6-diaminopurine, show that templates containing this base can be copied by Taq polymerase nih.gov.

HIV-1 Reverse Transcriptase : HIV-1 reverse transcriptase (RT) is known for its relatively low fidelity and its ability to accept a wide range of non-canonical bases and nucleoside analogues oup.com. This flexibility is a cornerstone of antiretroviral therapy using nucleoside reverse transcriptase inhibitors (NRTIs) researchgate.net. The active site of HIV-1 RT can accommodate various modifications to the incoming nucleotide nih.govnih.gov. Given its promiscuous nature, HIV-1 RT is expected to readily accept dZTP as a substrate in place of dATP oup.com. The enzyme's ability to function efficiently at the low dNTP concentrations found in non-dividing cells like macrophages further supports its potential to utilize alternative substrates nih.govnih.govmdpi.com.

The incorporation of 2,6-diaminopurine ribonucleoside triphosphate (ZTP) by RNA polymerases has been studied more directly, revealing significant effects on the process of transcription.

Human RNA Polymerase II : Similar to T7 RNA polymerase, Z in the DNA template also causes a strong blockage to transcription by human RNA polymerase II in HeLa nuclear extracts and in human cells nih.gov. The relative bypass efficiency for Z was measured to be as low as ~8.1% in HeLa cells, indicating it is a significant obstacle to transcription nih.gov.

The fidelity of polymerases during the incorporation of Z or when copying a template containing Z is a critical aspect of its function as an adenine (B156593) analogue.

Fidelity with Z in the Template : When Z is present in the template strand, it directs the incorporation of thymine (B56734) (or uracil) with high fidelity. A study using Therminator DNA polymerase found that adenine and diaminopurine were equally faithful as template residues oup.com. This high fidelity is attributed to the stable three-hydrogen-bond pairing between Z and T, which is sterically compatible with the polymerase active site.

Fidelity of ZTP/dZTP Incorporation : Misincorporation studies with Z as the incoming nucleotide are less common. For RNA polymerases, Z has been shown to be non-mutagenic. In studies with T7 RNA polymerase and in human cells, no mutant transcripts were detected when transcribing a template containing Z nih.gov. In the absence of UTP, T7 RNA polymerase was capable of misincorporating CTP opposite a Z, but the resulting Z-C wobble pair hindered further elongation nih.gov. For DNA polymerases, the fidelity of dZTP incorporation is expected to be high, though quantitative data for enzymes like Taq and HIV-1 RT are not readily available. The general principle of polymerase fidelity relies on the enzyme's ability to discriminate against incorrect base pairs at both the initial binding and the incorporation steps ncl.ac.uk.

| Polymerase | Substrate/Template | Finding |

| Taq polymerase | N6-methoxy-2,6-diaminopurine (template) | Template was successfully copied. |

| HIV-1 Reverse Transcriptase | Non-canonical bases (general) | Readily accepts a variety of non-canonical bases. |

| T7 RNA Polymerase | 2,6-diaminopurine (template) | Exhibited substantial inhibitory effects on transcription. |

| Human RNA Polymerase II | 2,6-diaminopurine (template) | Showed strong transcriptional blockage in vitro and in human cells. |

| Therminator Polymerase | 2,6-diaminopurine (template) | Found to be an equally faithful template residue compared to adenine. |

Enzymatic Incorporation via Polymerases

Biosynthetic Pathways and Metabolic Interconversions of 2,6-Diaminopurine Nucleotides

While 2,6-diaminopurine is not a canonical base in most organisms, specific biosynthetic and metabolic pathways exist in nature, most notably in certain bacteriophages.

The cyanophage S-2L is a well-known example of an organism that completely replaces adenine with 2,6-diaminopurine (Z) in its genome nih.govnih.gov. The biosynthetic pathway enabling this substitution has been elucidated and involves a cluster of three key phage-encoded enzymes researchgate.netresearchgate.netnih.gov.

Key Enzymes in the S-2L Phage Biosynthetic Pathway

| Enzyme | Function | Mechanism |

| DatZ | dATP triphosphohydrolase | Depletes the host cell's pool of dATP, preventing its incorporation into phage DNA. |

| MazZ | (d)GTP-specific diphosphohydrolase | Provides the substrate (dGMP) for the next step in the pathway. |

| PurZ | Adenylosuccinate synthetase homologue | Catalyzes the conversion of dGMP and aspartic acid into N6-succino-2-amino-2'-deoxyadenylate monophosphate (dSMP), the immediate precursor to dZMP. |

This pathway effectively channels the host's purine metabolism away from adenine production and towards the synthesis of dZTP for the phage's genome researchgate.netnih.gov. The co-expression of these three genes in E. coli has been shown to be sufficient to enable the incorporation of 2-aminoadenine into the bacterial genome nih.gov.

In mammalian cells, 2,6-diaminopurine and its nucleosides can enter cellular metabolism and exert biological effects. A study in L1210 mouse leukemia cells showed that 2,6-diaminopurine (DAP) and its deoxyriboside (DAPdR) have different metabolic fates and cytotoxic mechanisms nih.gov.

DAP is activated and converted into high levels of DAP riboside triphosphate, leading to a decrease in ATP levels nih.gov.

DAPdR acts as a precursor for deoxyguanosine, as it is an excellent substrate for adenosine (B11128) deaminase. This leads to an expansion of the dGTP pool and inhibition of ribonucleotide reductase nih.gov.

The existence of 2,6-diaminopurine may even predate cellular life. It has been proposed as a prebiotic nucleobase, and studies have shown that its deoxyribonucleoside can be formed under plausible prebiotic conditions, suggesting it could have played a role in the origins of RNA and DNA on early Earth nih.gov.

Enzymatic Production of 2-Aminoadenine (Z base) in Phages (e.g., MazZ, PurZ, DatZ)

In certain bacteriophages, such as cyanophage S-2L, the canonical DNA base adenine (A) is completely replaced by 2-aminoadenine (Z), also known as 2,6-diaminopurine. pasteur.frnih.gov This substitution, which results in a Z:T base pair with three hydrogen bonds instead of two, enhances DNA thermal stability and provides resistance against host restriction enzymes. nih.govnih.gov The biosynthesis of the Z base is orchestrated by a specialized cluster of three viral genes—mazZ, purZ, and datZ—that modify the host's nucleotide metabolism. pasteur.frnih.gov

The pathway begins with the enzyme MazZ, a (d)GTP-specific diphosphohydrolase. researchgate.net MazZ hydrolyzes deoxyguanosine triphosphate (dGTP) or guanosine triphosphate (GTP) to produce deoxyguanosine monophosphate (dGMP) or guanosine monophosphate (GMP), respectively, and pyrophosphate. nih.govresearchgate.net This reaction is crucial as it supplies the dGMP substrate for the next enzyme in the pathway, PurZ. researchgate.netresearchgate.net

PurZ, a homologue of the purine biosynthesis enzyme adenylosuccinate synthetase (PurA), catalyzes the first committed step in Z-base synthesis. nih.govfrontlinegenomics.com It uses the dGMP generated by MazZ, along with L-aspartate and an energy source (either ATP or dATP), to produce N6-succino-2-amino-2′-deoxyadenylate monophosphate (dSMP). nih.govresearchgate.net This dSMP molecule is the direct precursor to the 2-aminoadenine deoxyribonucleotide. nih.gov

The third key enzyme, DatZ, functions to ensure the complete substitution of adenine with 2-aminoadenine. pasteur.fr DatZ is a dATP-specific triphosphohydrolase that selectively degrades dATP, removing it from the cellular nucleotide pool. nih.govresearchgate.net This elimination of the canonical substrate is essential for preventing the phage's DNA polymerase from incorporating adenine into its genome. nih.govnih.gov By depleting dATP, DatZ ensures that the newly synthesized dZTP is used exclusively. researchgate.net The coordinated action of these three enzymes successfully hijacks and modifies the host cell's nucleotide environment to produce a Z-genome. researchgate.net

Table 1: Key Enzymes in Phage-Mediated 2-Aminoadenine (Z base) Production

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| MazZ | mazZ | (d)GTP-specific diphosphohydrolase | (d)GTP | (d)GMP, Pyrophosphate |

| PurZ | purZ | Adenylosuccinate synthetase homologue | dGMP, L-aspartate, (d)ATP | dSMP, (d)ADP, Phosphate |

| DatZ | datZ | dATP triphosphohydrolase | dATP | dAMP, Pyrophosphate |

Purine Nucleotide Biosynthesis Pathway Interactions (e.g., IMPDH, salvage pathway)

The production and incorporation of 2,6-diaminopurine (DAP) nucleotides involve significant interactions with the host cell's native purine biosynthesis pathways, both de novo and salvage. The phage-driven synthesis of the Z base hijacks a key intermediate from the host's de novo pathway. The synthesis of dZTP by the phage enzymes PurZ and MazZ begins with dGMP, a standard purine nucleotide within the host cell. researchgate.netresearchgate.net The host synthesizes dGMP from inosine-5'-monophosphate (IMP), a central precursor in purine metabolism, in a pathway that involves the enzyme IMP dehydrogenase (IMPDH). Therefore, the viral pathway is dependent on the host's ability to provide the necessary dGMP substrate.

Beyond the phage-specific pathway, the free base 2,6-diaminopurine can also enter cellular metabolism through the purine salvage pathway. nih.govwikipedia.org Salvage pathways are a crucial, energy-efficient mechanism for cells to recycle purine and pyrimidine bases from nucleic acid degradation or diet. wikipedia.orgfrontiersin.org Studies have shown that DAP can be activated in a phosphoribosyl-pyrophosphate (PRPP)-dependent reaction, a hallmark of salvage pathway enzymes. nih.gov Specifically, resistance to DAP in some cancer cell lines has been linked to the loss of adenine phosphoribosyltransferase (APRT) function. wikipedia.org This suggests that APRT is one of the enzymes responsible for converting the DAP base into its corresponding nucleotide, 2,6-diaminopurine monophosphate (DAP-MP), by transferring a phosphoribosyl group from PRPP. This mechanism allows DAP to be incorporated into the cell's nucleotide pool, where it can then be further phosphorylated. cdnsciencepub.com

Metabolic Activation and Conversion to Ribonucleotide and Deoxyribonucleotide Triphosphates

For 2,6-diaminopurine to be utilized in nucleic acid synthesis, it must first be metabolically activated to its triphosphate form. This process begins with the conversion of the DAP base or its corresponding nucleoside into a monophosphate nucleotide. As noted, this can occur via the purine salvage pathway, where an enzyme like adenine phosphoribosyltransferase (APRT) converts DAP into DAP ribonucleotide. nih.govwikipedia.org Similarly, the deoxyribonucleoside form, 2,6-diaminopurine-2'-deoxyriboside (dDAPdR or dZ), can be phosphorylated by cellular kinases to form the 5'-monophosphate derivative, dDMP (dZMP). oup.com

Once the monophosphate form (ribo- or deoxyribo-) is generated, it serves as a substrate for a series of phosphorylation steps carried out by non-specific host cell enzymes. nih.gov Cellular nucleoside monophosphate kinases phosphorylate the monophosphate to a diphosphate (DAPDP or dDAPDP). Subsequently, nucleoside diphosphate kinases (NDK) catalyze the final phosphorylation step, converting the diphosphate into the biologically active triphosphate form, either DAP triphosphate (DAPTP) or deoxy-2,6-diaminopurine triphosphate (dDAPTP, also known as dZTP). nih.gov In phage-infected cells, this host-mediated conversion is essential to finalize the dZTP synthesis pathway initiated by the viral PurZ enzyme. nih.gov Studies in E. coli have confirmed that host enzymes are necessary for the conversion of the dSMP intermediate into dZMP and subsequently to dZTP. nih.gov In L1210 mouse leukemia cells exposed to DAP, high intracellular levels of DAP riboside triphosphate have been measured, confirming its efficient metabolic activation. nih.gov

Table 2: Metabolic Activation of 2,6-Diaminopurine

| Step | Process | Precursor | Product | Key Enzyme Type (Example) |

|---|---|---|---|---|

| 1. Initial Activation | Salvage Pathway | 2,6-Diaminopurine (DAP) + PRPP | DAP monophosphate (DAP-MP) | Phosphoribosyltransferase (APRT) |

| 2. First Phosphorylation | Kinase Activity | DAP monophosphate (DAP-MP) | DAP diphosphate (DAPDP) | Nucleoside Monophosphate Kinase |

| 3. Second Phosphorylation | Kinase Activity | DAP diphosphate (DAPDP) | DAP triphosphate (DAPTP) | Nucleoside Diphosphate Kinase (NDK) |

Structural and Functional Impact of 2,6 Diaminopurine Nucleotide in Nucleic Acids

Base Pairing Thermodynamics and Hydrogen Bonding Network Analysis

The substitution of adenine (B156593) (A) with its analogue, 2,6-diaminopurine (B158960) (D), within nucleic acid duplexes introduces significant changes to the thermodynamics and structural characteristics of the helix. These alterations primarily stem from the modification of the hydrogen bonding network within the base pair.

D:U and D:T Base Pair Characterization and Formation of Three Hydrogen Bonds

2,6-diaminopurine is an analogue of adenine that features an additional amino group at the 2-position of the purine (B94841) ring. nih.govnih.gov This modification allows D to form three hydrogen bonds when paired with thymine (B56734) (T) in DNA or uracil (B121893) (U) in RNA, in contrast to the two hydrogen bonds formed in canonical A:T and A:U pairs. nih.govnih.govresearchgate.netnih.gov This third hydrogen bond forms between the 2-amino group of the diaminopurine and the C2-keto group of thymine or uracil, creating a base pair with a hydrogen bonding pattern identical to that of a guanine-cytosine (G:C) pair. researchgate.netwikipedia.org This enhanced bonding capability is a fundamental reason for the increased stability observed in D-containing nucleic acid duplexes. researchgate.netchemrxiv.orgresearchgate.net

Comparative Thermodynamic Stability of Duplexes (vs. A:U/T Pairs)

The formation of a third hydrogen bond in D:T and D:U pairs leads to a considerable increase in the thermodynamic stability of both DNA and RNA duplexes compared to their A:T or A:U counterparts. nih.govnih.govresearchgate.net This enhanced stability is quantifiable through measurements of melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands, and the change in Gibbs free energy (ΔG°).

Studies have consistently shown that substituting A with D increases the Tm of DNA duplexes. The magnitude of this increase is typically reported as approximately 1–2°C for each D:T pair introduced. nih.govoup.comacs.org One study on dodecanucleotides reported a Tm increase of 1.5°C to 1.8°C per D substitution. nih.gov In DNA:RNA hybrids, a similar stabilizing effect is observed, with a reported Tm increase of about 1°C per substitution. oup.com

The stabilizing effect is also pronounced in RNA duplexes. For instance, in 2′-O-methyl RNA/RNA duplexes, the replacement of a single internal 2′-O-methyladenosine with 2′-O-methyl-2,6-diaminopurine riboside increases the thermodynamic stability (ΔΔG°₃₇) by an average of 0.9 kcal/mol. nih.gov The effect is even more dramatic with locked nucleic acid (LNA) modifications, where substituting an LNA-adenosine with an LNA-2,6-diaminopurine riboside boosts stability by an average of 2.3 kcal/mol. nih.gov The replacement of adenine with 2,6-diaminopurine has also been shown to strongly enhance the stability of threose nucleic acid (TNA) duplexes with TNA, RNA, or DNA. acs.orgnasa.gov

| Duplex Type | Modification | Observed Stability Increase | Reference |

|---|---|---|---|

| DNA/DNA | A → D Substitution | ΔTm of +1.0 to 2.0°C per substitution | nih.govoup.comacs.org |

| DNA/DNA (dodecanucleotide) | A → D Substitution | ΔTm of +1.5 to 1.8°C per substitution | nih.gov |

| DNA/RNA | A → D Substitution | ΔTm of ~+1.0°C per substitution | oup.com |

| 2′-O-methyl RNA/RNA | A → D Substitution | ΔΔG°₃₇ of 0.9 kcal/mol per substitution | nih.gov |

| LNA-2′-O-methyl RNA/RNA | A → D Substitution | ΔΔG°₃₇ of 2.3 kcal/mol per substitution | nih.gov |

Nucleic Acid Structural Conformation and Recognition Alterations

The introduction of 2,6-diaminopurine not only enhances duplex stability but also subtly influences the structural conformation of the nucleic acid helix and alters the characteristics of its grooves.

Influence on DNA and RNA Duplex Conformation (A-form, B-form Transitions)

In the context of hybrid duplexes, a DNA strand modified with D paired with a complementary RNA strand adopts the expected A-form conformation, which is characteristic of RNA helices. nih.govacs.org Therefore, the substitution of A with D is considered structurally conservative, preserving the global geometry of both DNA and RNA duplexes.

Minor Groove Characteristics and Disruption of Hydration Spine

The most significant structural consequence of incorporating D into a nucleic acid duplex is the alteration of the minor groove. The exocyclic amino group at the 2-position of the purine ring protrudes directly into the minor groove. nih.govoup.com This introduces a new hydrogen bond donor into a region where, in a standard A:T tract, there are only hydrogen bond acceptors. oup.com

This chemical modification has two primary effects. First, it alters the width and accessibility of the minor groove, potentially blocking access to the floor of the groove for binding molecules. nih.govoup.com Second, and more critically, the 2-amino group interferes with and disrupts the "spine of hydration". nih.govoup.com The spine of hydration is a highly ordered network of water molecules that occupies the minor groove of B-DNA, particularly in A:T-rich regions, and is crucial for stabilizing the B-form conformation. By disrupting this water network, the D:T pair alters the local structure and recognition properties of the DNA minor groove. nih.govoup.com

Recognition by Nucleic Acid-Interacting Proteins and Ligands

The substitution of adenine (A) with 2,6-diaminopurine (DAP) in nucleic acids introduces a third hydrogen bond in the DAP-thymine (T) base pair, enhancing the thermal stability of the duplex. This modification, however, extends its influence beyond simple stabilization, significantly altering the recognition of the nucleic acid by a variety of proteins and small molecule ligands. The additional amino group at the 2-position of the purine ring, which projects into the minor groove, serves as a critical determinant in these interactions, leading to a range of effects from evasion of enzymatic cleavage to altered binding affinities of therapeutic drugs.

Helix-Bending Protein Interactions

The substitution of adenine with DAP has a pronounced effect on the local structure and flexibility of the DNA double helix, which in turn influences its interaction with proteins that induce or recognize bent DNA. The presence of the additional 2-amino group in the minor groove leads to a decrease in the intrinsic curvature of the DNA. nih.gov This alteration in DNA topography has significant consequences for the binding of several helix-bending proteins.

Factor for Inversion Stimulation (Fis): This bacterial protein binds to specific DNA sequences and induces significant bending. Studies have shown that replacing adenines with DAP in the Fis binding site leads to a decrease in the intrinsic DNA curvature and a reduction in Fis-induced bending. mdpi.com Consequently, the binding affinity of Fis for DAP-containing DNA is diminished. mdpi.com

HMG-D: A member of the high-mobility-group (HMG) protein family, HMG-D is a non-sequence-specific DNA-binding protein that preferentially binds to distorted DNA structures. rsc.org The interaction of HMG-D with DNA is significantly affected by the presence of DAP. DAP-containing DNA is a poor substrate for HMG-D binding, suggesting that the structural changes induced by DAP are unfavorable for recognition by this protein. researchgate.net

Integration Host Factor (IHF): IHF is another bacterial protein that binds to specific DNA sequences and induces a sharp bend of over 160°. Similar to Fis, the binding of IHF is sensitive to the structural modifications brought about by DAP. The altered bendability of DAP-containing DNA impedes the interaction with IHF.

The common theme among these interactions is that the substitution of adenine with DAP reduces the flexibility and alters the intrinsic shape of the DNA helix, making it a less favorable substrate for proteins that rely on DNA bending for their function.

Molecular Recognition with Small Molecules and Ligands (e.g., antibiotics, anticancer drugs, uranyl nitrate)

The modification of the minor groove by the 2-amino group of DAP significantly impacts the binding and activity of various small molecules and ligands that interact with DNA.

Bleomycin (B88199) : This anticancer drug is a metallo-glycopeptide antibiotic that causes DNA strand scission. The cleavage pattern of bleomycin on DNA is altered when adenine is replaced by DAP, indicating a change in the recognition and/or reactivity of the drug with the modified DNA.

Uranyl Nitrate (B79036) : Photocleavage of DNA by uranyl ions is sensitive to the width and electronegative potential of the minor groove. The substitution of adenine with DAP leads to a marked widening of the minor groove. Consequently, the pattern of photocleavage by uranyl nitrate is significantly different in DAP-containing DNA compared to natural DNA, reflecting these structural changes.

Mithramycin : This anticancer agent is a minor groove binding drug that shows a preference for GC-rich sequences. Footprinting experiments with mithramycin on DAP-containing DNA reveal altered binding patterns. This is due to the changes in the minor groove landscape introduced by the 2-amino group of DAP, which can either create or obstruct potential binding sites for the drug.

Actinomycin (B1170597) D : The binding of the anticancer drug actinomycin D to DNA is highly specific and typically requires the 2-amino group of guanine. However, studies have shown that actinomycin D can also interact with DNA where adenine has been replaced by DAP. The DAP-T base pair, with its 2-amino group in the minor groove, can mimic the G-C pair to some extent, allowing for the binding of actinomycin D. This interaction is so significant that it can lead to a substantial increase in the thermal denaturation temperature of DAP-containing DNA in the presence of the drug.

Table 2: Interaction of Small Molecules with DAP-Containing DNA

| Small Molecule/Ligand | Interaction with DAP-Containing DNA | Consequence of Interaction |

| Bleomycin | Altered cleavage pattern | Change in sites of DNA damage. |

| Uranyl Nitrate | Altered photocleavage pattern | Reflects widening of the minor groove. |

| Mithramycin | Altered footprinting pattern | Modified binding affinity and site preference. |

| Actinomycin D | Binding to DAP-T pairs | DAP-T can mimic G-C for binding. |

Effects on RNA Splicing Processes

The incorporation of 2,6-diaminopurine into RNA has been suggested to have an impact on the process of pre-mRNA splicing; however, detailed mechanistic studies in this specific area are limited. The process of RNA splicing is highly dependent on the recognition of specific sequences and structural elements within the pre-mRNA by the spliceosome, a large and dynamic ribonucleoprotein complex.

The substitution of adenine with DAP in an RNA molecule would introduce an additional hydrogen bond donor in the minor groove of RNA helices. This could potentially alter the secondary and tertiary structures of the pre-mRNA. nih.gov Such structural changes might affect the accessibility of splice sites or the binding of splicing factors, such as small nuclear ribonucleoproteins (snRNPs) and other regulatory proteins, to the pre-mRNA.

While there is a general indication that RNA containing DAP may not engage in normal splicing, specific experimental evidence detailing the precise effects on spliceosome assembly, splice site selection, or the catalytic efficiency of the splicing reaction is not extensively documented in the available scientific literature. Further research is required to fully elucidate the molecular consequences of DAP incorporation on the intricate process of RNA splicing.

Biological Roles and Research Applications of 2,6 Diaminopurine Nucleotide in Diverse Systems

Impact on Cellular Processes and Gene Expression Regulation

Beyond its role in viral evolution, 2,6-diaminopurine (B158960) exhibits significant effects on fundamental cellular processes when introduced into mammalian systems, particularly impacting transcription and translation.

Systematic studies on the effects of a Z-base within a DNA template have revealed a substantial impact on transcription in human cells. Research shows that 2,6-diaminopurine has a significant inhibitory effect on transcription mediated by human RNA polymerase II (hRNAPII). nih.govnih.gov When hRNAPII encounters a Z-base on the template strand, it is strongly blocked, resulting in a very low relative transcriptional bypass efficiency of around 1.3% compared to the normal base A. nih.govescholarship.org This blockage suggests a potential role for the Z-base in transcriptional regulation. nih.govnih.gov

Despite this strong impediment to transcriptional efficiency, the process maintains high fidelity. nih.govacs.org In studies analyzing the transcripts that are produced, no mutagenic events or errors were detected. researchgate.netnih.gov This indicates that while the Z-base acts as a significant roadblock to the transcription machinery, it does not cause the polymerase to misincorporate nucleotides into the resulting RNA. nih.gov

Table 2: Effect of 2,6-Diaminopurine (Z) on Transcriptional Bypass Efficiency

| Polymerase | Template Base | Relative Bypass Efficiency (RBE) | Fidelity |

|---|---|---|---|

| Human RNA Polymerase II (in vitro) | Z | ~1.3% | High (No mutations detected). nih.gov |

| T7 RNA Polymerase (in vitro) | Z | ~18.4% | High (No mutations detected). nih.gov |

| Human RNA Polymerase II (in HEK293T cells) | Z | ~18.6% | High (No mutations detected). escholarship.org |

| Human RNA Polymerase II (in HeLa cells) | Z | ~8.1% | High (No mutations detected). escholarship.org |

2,6-Diaminopurine has been identified as a highly potent and specific corrector of UGA nonsense mutations. researchgate.netnih.gov Nonsense mutations introduce a premature termination codon (PTC) into an mRNA sequence, leading to the production of a truncated, non-functional protein. nih.govnih.gov DAP promotes ribosomal readthrough, a process where the ribosome bypasses the PTC and continues translation to produce a full-length protein. ashpublications.org

The mechanism of action for DAP is highly specific. It interferes with the activity of FTSJ1, a tRNA-specific 2′-O-methyltransferase. researchgate.netnih.gov This enzyme is responsible for a modification at cytosine 34 in the anticodon loop of the tRNA that recognizes the tryptophan codon (tRNA-Trp). researchgate.netnih.gov By inhibiting FTSJ1, DAP alters the decoding properties of tRNA-Trp, causing it to recognize and read through the UGA stop codon, leading to the insertion of a tryptophan at that position. ashpublications.orgnih.gov This targeted activity makes DAP an effective tool for restoring the function of genes affected by UGA nonsense mutations in various genetic diseases, such as cystic fibrosis. nih.govphysiciansweekly.comnih.gov

When present in the DNA of human cells, 2,6-diaminopurine is recognized as an anomaly by the cellular repair machinery. Specifically, it is a substrate for the transcription-coupled nucleotide-excision repair (TC-NER) pathway. nih.govnih.gov TC-NER is a specialized DNA repair pathway that removes lesions from the template strand of actively transcribed genes. nih.gov The strong blockage of RNA polymerase II by the Z-base likely serves as the signal to initiate this repair process. nih.govacs.org However, the Z-base is not recognized or removed by the global-genome nucleotide-excision repair (GG-NER) pathway, which surveys the entire genome for damage. nih.govnih.gov This differential recognition highlights the specific interaction between the transcriptional machinery and the TC-NER pathway in identifying this non-canonical base. nih.gov

2,6-Diaminopurine Nucleotide as a Molecular Probe and Tool in Nucleic Acid Research

The purine (B94841) analog 2,6-diaminopurine (DAP), when incorporated into nucleotides, serves as a powerful tool in the field of nucleic acid research. Its unique structural properties, particularly its ability to form three hydrogen bonds with thymine (B56734) and uracil (B121893), offer distinct advantages for investigating the structure, function, and recognition of DNA and RNA.

2,6-Diaminopurine is an analog of adenine (B156593) that can be enzymatically incorporated into nucleic acids in place of adenosine (B11128) monophosphate. oup.comacs.org The key feature of DAP is the presence of an amino group at the C2 position of the purine ring, which allows it to form a third hydrogen bond with the keto group at the C2 position of thymine or uracil in a Watson-Crick base pair. oup.comresearchgate.net This additional hydrogen bond significantly increases the thermal stability of the nucleic acid duplex. nih.gov

The incorporation of DAP into DNA and RNA has been shown to induce notable structural changes. For instance, it can alter the width of the grooves in the DNA double helix and disrupt the organized pattern of water molecules known as the "spine of hydration" in the minor groove. oup.comacs.orgresearchgate.net These structural perturbations make DAP-containing oligonucleotides valuable probes for studying the principles of molecular recognition between ligands and nucleic acids. oup.com By providing a non-canonical hydrogen bond donor in the minor groove, DAP can significantly affect the binding of small molecules, such as antibiotics and anticancer drugs, to DNA. researchgate.net

Furthermore, the DAP-thymine base pair influences the local flexibility of the DNA helix, which can impede interactions with proteins that bend DNA. acs.orgresearchgate.net The altered helical structure and stability also affect the recognition and activity of enzymes that interact with nucleic acids. For example, DNA containing DAP may not be recognized by certain restriction endonucleases, and RNA with DAP may exhibit altered splicing behavior. oup.comresearchgate.net Researchers have utilized these properties to investigate the role of specific functional groups in protein-DNA interactions by systematically replacing adenine with DAP and observing the resulting effects on binding and enzymatic activity. oup.com

Table 1: Effects of 2,6-Diaminopurine (DAP) Incorporation on Nucleic Acid Properties

| Property | Effect of DAP Incorporation | Reference |

|---|---|---|

| Base Pairing | Forms three hydrogen bonds with thymine/uracil. | oup.comresearchgate.net |

| Duplex Stability | Increases thermal stability (Tm). | nih.gov |

| DNA Structure | Alters groove width and disrupts the spine of hydration. | oup.comacs.orgresearchgate.net |

| Flexibility | Affects local DNA flexibility. | acs.orgresearchgate.net |

| Enzyme Recognition | Can alter recognition by restriction enzymes and splicing machinery. | oup.comresearchgate.net |

| Ligand Binding | Modifies interactions with minor groove-binding molecules. | researchgate.net |

The enhanced binding affinity conferred by 2,6-diaminopurine has made it a valuable modification in the development of antisense oligonucleotides. These synthetic nucleic acid sequences are designed to bind to specific messenger RNA (mRNA) targets and modulate gene expression. The increased stability of the duplex formed between a DAP-containing antisense oligonucleotide and its target mRNA can lead to more potent and durable gene silencing effects. tandfonline.com

In the realm of RNA interference, DAP has been incorporated into small interfering RNAs (siRNAs) to enhance their activity. acs.org Furthermore, its use in anti-miRNA oligonucleotides (AMOs) has shown significant promise. nih.gov MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression, and AMOs are designed to inhibit their function. The incorporation of DAP into serinol nucleic acid (SNA)-based AMOs has been shown to significantly improve their anti-miRNA activity, with the position of the DAP residue within the sequence influencing the degree of enhancement. nih.gov

Beyond its role in antisense applications, DAP has emerged as a tool in gene targeting research, specifically in the context of correcting nonsense mutations. Nonsense mutations introduce a premature stop codon in the mRNA, leading to the production of a truncated and often non-functional protein. DAP has been identified as a potent corrector of UGA nonsense mutations. researchgate.netnih.gov It has been shown to promote the read-through of these premature stop codons, allowing for the synthesis of a full-length, functional protein. nih.gov This has been demonstrated in cellular models and in vivo mouse models for genetic diseases such as cystic fibrosis, highlighting its potential for therapeutic applications in gene targeting. nih.govresearchgate.net

Table 2: Applications of 2,6-Diaminopurine (DAP) in Antisense and Gene Targeting

| Application Area | Specific Use of DAP | Outcome | Reference |

|---|---|---|---|

| Antisense Oligonucleotides | Incorporation into ASOs and siRNAs. | Enhanced binding to mRNA targets, improved gene silencing. | acs.orgtandfonline.com |

| Anti-miRNA Oligonucleotides | Incorporation into SNA-based AMOs. | Significant improvement in anti-miRNA activity. | nih.gov |

| Gene Targeting | Correction of UGA nonsense mutations. | Promotes read-through of premature stop codons, restoring full-length protein expression. | researchgate.netnih.govresearchgate.net |

A significant area of research has focused on the incorporation of 2,6-diaminopurine into synthetic nucleic acid analogs to improve their binding properties. Peptide Nucleic Acids (PNAs) are DNA mimics with a neutral pseudopeptide backbone, which eliminates the electrostatic repulsion present in natural DNA, leading to very stable duplexes. nih.gov The substitution of adenine with DAP in PNA oligomers has been shown to further increase the thermal stability (Tm) of duplexes formed with complementary DNA, RNA, or even other PNA strands. oup.comnih.gov This increase in Tm can range from 2.5 to 6.5°C per DAP substitution. oup.comnih.gov

The enhanced stability is attributed to the three hydrogen bonds formed between DAP and thymine, which is comparable to the stability of a guanine-cytosine base pair. oup.com In addition to increased affinity, the incorporation of DAP into PNAs also improves the discrimination against mismatches, thereby enhancing the specificity of binding. oup.com This increased efficiency and specificity make DAP-modified PNAs potent tools for applications such as strand displacement in double-stranded DNA. oup.comnih.gov

Similarly, the integration of DAP into Serinol Nucleic Acid (SNA), an acyclic nucleic acid analog, has been shown to bolster its binding affinity for RNA. nih.govsigmaaldrich.com SNA itself is a promising candidate for molecular probes and therapeutic agents due to its high affinity for RNA. nih.govsigmaaldrich.com The introduction of DAP, which forms three hydrogen bonds with uracil, further increases the melting temperature of SNA-RNA duplexes. nih.govsigmaaldrich.com This modification has been successfully applied to improve the performance of anti-miRNA oligonucleotides based on the SNA backbone. nih.gov

Table 3: Impact of 2,6-Diaminopurine (DAP) on the Binding Affinity of Modified Oligonucleotides

| Oligonucleotide Type | Effect of DAP Incorporation | Quantitative Impact (per substitution) | Reference |

|---|---|---|---|

| Peptide Nucleic Acid (PNA) | Increased Tm of PNA-DNA, PNA-RNA, and PNA-PNA duplexes. | 2.5–6.5°C increase in Tm. | oup.comnih.gov |

| Peptide Nucleic Acid (PNA) | Improved mismatch discrimination. | Enhanced sequence specificity. | oup.com |

| Serinol Nucleic Acid (SNA) | Increased Tm of SNA-RNA duplexes. | Enhanced duplex stability. | nih.govsigmaaldrich.com |

Prebiotic Chemistry and Astrobiological Implications of 2,6 Diaminopurine Nucleotide

Extraterrestrial Detection and Abiotic Synthesis Pathways

The discovery of 2,6-diaminopurine (B158960) in extraterrestrial materials and the exploration of its non-biological synthesis routes provide compelling evidence for its availability on the early Earth.

Traces of 2,6-diaminopurine have been identified in several carbonaceous meteorites, which are remnants from the early solar system. nasa.govnasa.govnih.govarxiv.org Notably, analysis of the Murchison and Lonewolf Nunataks 94102 meteorites revealed a diverse suite of nucleobases, including 2,6-diaminopurine and other terrestrially rare analogs like purine (B94841) and 6,8-diaminopurine. nasa.govnih.gov The presence of these unique nucleobase analogs, which are uncommon in terrestrial biology, strongly supports an extraterrestrial origin for these molecules, suggesting they were synthesized in the asteroid parent bodies. nasa.govarxiv.orgnih.gov

The implications of this discovery are significant for the origin of life. It suggests that the early Earth was seeded with a variety of prebiotic molecules, including alternative nucleobases, via meteorite impacts. nasa.govnih.gov This extraterrestrial delivery could have provided a "molecular kit" of essential ingredients for the first genetic molecules, expanding the inventory of compounds available for the emergence of life. nih.gov The finding that CM2 type meteorites are particularly rich in purines suggests that the parent bodies of these meteorites provided a favorable environment for their formation. arxiv.org

| Meteorite | Nucleobase Analogs Detected |

| Murchison | Purine, 2,6-diaminopurine, 6,8-diaminopurine |

| Lonewolf Nunataks 94102 | Purine, 2,6-diaminopurine, 6,8-diaminopurine |

This table summarizes the detection of terrestrially rare nucleobase analogs in specific carbonaceous meteorites.

Laboratory experiments have demonstrated plausible pathways for the abiotic synthesis of 2,6-diaminopurine under conditions simulating the primitive Earth. A key proposed mechanism involves the polymerization of ammonium cyanide (NH₄CN). nasa.govnih.gov Reactions involving ammonium cyanide have been shown to produce a suite of purines, including adenine (B156593), guanine, and 2,6-diaminopurine, that is identical to the one found in the Murchison meteorite. nasa.govnih.gov This suggests a robust chemical pathway for its formation in prebiotic environments.

Furthermore, research has shown that 2,6-diaminopurine can be synthesized from formamide (NH₂CHO) and water in the presence of meteorite material, which acts as a catalyst. nih.gov The formation of 2,6-diaminopurine ribonucleoside 2'-phosphate from ribose 1'–2' cyclic phosphate and free 2,6-diaminopurine has also been demonstrated, suggesting a pathway for the formation of its nucleotide counterpart on the early Earth. nih.gov These findings indicate that both the nucleobase and its corresponding nucleotide could have been available for incorporation into early genetic polymers.

Role in Early Earth Genetic Systems and the Origin of Life Hypotheses

The unique chemical properties of 2,6-diaminopurine make it a compelling candidate for a role in the earliest genetic systems, potentially offering advantages over the canonical nucleobases.

A significant challenge in the origin of life is understanding how genetic information could have been replicated before the evolution of enzymes. 2,6-diaminopurine offers potential solutions in this context. It forms a more stable base pair with uracil (B121893) (or thymine) than the adenine-uracil pair, as it can form three hydrogen bonds instead of two. nih.gov This enhanced stability is advantageous for non-enzymatic template copying. nih.gov

Studies have shown that the polymerization of imidazole-activated 2,6-diaminopurine mononucleotides on a polyuracil template results in longer oligomers compared to the polymerization of activated adenine mononucleotides. nih.govacs.org Furthermore, replacing adenine with 2,6-diaminopurine in a genetic system (a DUCG system) leads to a more even product distribution and a lower frequency of mismatches during non-enzymatic primer extension. nih.govbiorxiv.org This suggests that a genetic system incorporating 2,6-diaminopurine could have replicated with higher fidelity in a prebiotic, enzyme-free environment. nih.gov

| Genetic System | Key Features in Non-Enzymatic Copying |

| AUCG (Canonical) | Biased towards G and C incorporation, less stable A:U pairing. nih.govbiorxiv.org |

| DUCG (with DAP) | More even product distribution, lower mismatch frequency, more stable D:U pairing. nih.govbiorxiv.org |

This table compares the characteristics of canonical and DAP-containing genetic systems in the context of non-enzymatic template copying.

The early Earth was likely subjected to intense ultraviolet (UV) radiation from the sun. rsc.org This radiation could have been both a driving force for prebiotic synthesis and a major cause of damage to nascent genetic molecules. rsc.org Therefore, the photostability of the building blocks of life was crucial for their survival and accumulation.

2,6-diaminopurine and its deoxyribonucleoside have been shown to be significantly photostable, with photophysical deactivation pathways dominating over photochemical ones. rsc.orgrsc.org This intrinsic stability would have allowed it to persist in UV-rich prebiotic environments. rsc.orgrsc.org More remarkably, the incorporation of 2,6-diaminopurine into DNA strands has been shown to promote the repair of UV-induced damage, specifically cyclobutane pyrimidine dimers (CPDs), with high efficiency. nih.govresearchgate.neted.ac.uk This self-repairing activity stems from the excellent electron-donating properties of 2,6-diaminopurine. nih.govresearchgate.net This suggests that 2,6-diaminopurine could have played a critical role in protecting the first genetic polymers from UV-induced degradation, thereby enhancing their chances of survival and replication. nih.govresearchgate.net

The properties of 2,6-diaminopurine have led to its consideration in various hypotheses about the nature of the first genetic systems. In the context of the "RNA World" hypothesis, which posits that RNA was the primary genetic and catalytic molecule, the inclusion of 2,6-diaminopurine could have overcome some of the challenges associated with a purely canonical RNA system. biorxiv.orgnih.gov Its ability to enhance the efficiency and fidelity of non-enzymatic replication supports its potential role in a pre-enzymatic RNA world. nih.govbiorxiv.org

The "Progene Hypothesis" suggests that early life may have utilized a variety of non-canonical nucleobases. The discovery of a diverse suite of purines in meteorites, including 2,6-diaminopurine, lends support to this idea by demonstrating the prebiotic availability of such alternatives. nih.gov The experimental evidence for the abiotic synthesis of non-canonical nucleotides further suggests that the first genetic polymers may have been more heterogeneous than modern DNA and RNA. acs.org The unique advantages of 2,6-diaminopurine in terms of base pairing stability and photoprotection make it a strong candidate for a component of these primordial genetic systems. nih.govnih.govresearchgate.net

Evolutionary Transitions from 2,6-Diaminopurine to Canonical Nucleobases

The hypothesis that 2,6-diaminopurine (DAP), also known as 2-aminoadenine, may have been a component of early genetic material is supported by its plausible prebiotic synthesis and its presence in meteorites. nih.govwikipedia.org Some bacteriophages utilize DAP in place of adenine in their genomes today, demonstrating its biological viability. nih.gov The transition from a putative DAP-based genetic system to one reliant on the canonical purines, adenine (A) and guanine (G), is thought to have been driven by a series of selection pressures related to the evolving requirements for genetic information storage, replication, and processing. nih.govnih.govresearchgate.net This evolutionary refinement of the genetic alphabet likely involved a delicate balance between duplex stability, genetic fidelity, and resistance to chemical degradation. nih.gov

One of the most significant properties of DAP is its ability to form three hydrogen bonds with thymine (B56734) (T) or uracil (U), in contrast to the two hydrogen bonds formed by adenine. nih.govresearchgate.net This additional hydrogen bond significantly enhances the thermal stability of the DNA or RNA duplex. nih.govresearchgate.net While this heightened stability might have been advantageous in a high-temperature prebiotic environment, it could have become a liability for nascent biological systems. The processes of DNA replication and transcription require the separation of the two nucleic acid strands, a process facilitated by enzymes. An overly stable duplex, such as one rich in DAP-T pairs, would demand more energy for strand separation, potentially slowing down or impeding these crucial cellular functions. The slightly weaker A-T pairing may have offered a more optimal balance between the stability required for information storage and the accessibility needed for replication and transcription.

Another critical selection pressure is the susceptibility of nucleobases to hydrolytic deamination, a form of chemical damage that can lead to mutations. nih.gov In this regard, the canonical purines, adenine and guanine, are among the most stable. nih.gov However, research indicates that 2,6-diaminopurine is even more resistant to deamination than the canonical purines. nih.gov This suggests that deamination pressure alone is unlikely to be the primary driver for the exclusion of DAP from the standard genetic code.

The transition may also have been influenced by the enzymatic machinery that evolved to handle nucleic acids. The enzymes responsible for DNA and RNA synthesis, repair, and recognition are highly specific to the shape and chemical properties of the canonical bases. It is conceivable that as these complex protein systems evolved, they developed a higher fidelity and efficiency with adenine and guanine. For instance, the substitution of adenine with DAP can affect protein-binding interactions that rely on recognizing the difference between "weak" A-T and "strong" G-C pairs. wikipedia.org The universal adoption of adenine and guanine may have been a case of "evolutionary lock-in," where the early establishment of metabolic and enzymatic pathways favoring these bases made a subsequent switch to or from alternatives like DAP metabolically costly and functionally disruptive.

Comparative Properties of Purine Nucleobases

This table summarizes key chemical and physical properties of 2,6-diaminopurine compared to the canonical purines, adenine and guanine, highlighting factors relevant to their potential roles in prebiotic and biological systems.

| Property | 2,6-Diaminopurine (DAP) | Adenine (A) | Guanine (G) | Significance in Evolutionary Selection |

| Pairing with Thymine (T) | Forms 3 hydrogen bonds | Forms 2 hydrogen bonds | N/A | DAP-T pairs offer greater duplex stability, which may have been advantageous in early, high-temperature environments but could hinder strand separation for replication/transcription in later, enzyme-mediated systems. nih.govresearchgate.net |

| Hydrolytic Deamination Half-life | Longer than Adenine and Guanine nih.gov | Shorter than DAP nih.gov | Shorter than DAP nih.gov | DAP's higher resistance to this form of chemical damage suggests that susceptibility to deamination was not the selective pressure that led to its exclusion. nih.gov |

| Photophysical Properties | Enhanced fluorescence properties compared to Adenine nih.gov | Low fluorescence quantum yield nih.gov | Low fluorescence quantum yield | Differences in interaction with UV light could have implications for photochemical stability and potential for UV-induced damage in early Earth's high-radiation environment. researchgate.net |

| Prebiotic Formation | Formed in prebiotic synthesis reactions and found in meteorites. nih.govwikipedia.org | Formed in prebiotic synthesis reactions and found in meteorites. wikipedia.org | Formed in prebiotic synthesis reactions and found in meteorites. wikipedia.org | The plausible availability of all three purines on the early Earth suggests that selection occurred based on chemical and biological properties rather than just initial abundance. |

Advanced Methodologies for Studying 2,6 Diaminopurine Nucleotide

Spectroscopic Techniques for Structural Elucidation (e.g., Solution-phase NMR, Circular Dichroism, Femtosecond Transient Absorption Spectroscopy)

Solution-phase Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the tautomeric forms of DAP derivatives and characterizing their base-pairing interactions. For instance, ¹H-NMR studies of N⁶-methoxy-2,6-diaminopurine-2′-deoxyribonucleoside revealed that the methoxyamino group exists predominantly in the imino tautomer over the amino form, with a ratio of 9:1 in a d⁶-DMSO solvent. oup.com Solution-phase NMR studies have also been crucial in confirming that base pairs such as 2-aminopurine-Thymine adopt canonical amino tautomeric forms, which helps in understanding mutagenic potential. nih.gov Furthermore, NMR studies have shown that a duplex formed between DAP-modified DNA and complementary RNA adopts an A-form conformation, while a DAP-DNA/DNA duplex assumes a B-form. nih.govacs.org

Femtosecond Transient Absorption Spectroscopy (FTAS) is a state-of-the-art technique used to investigate the ultrafast electronic relaxation dynamics and photostability of DAP and its nucleosides. rsc.orgrsc.org Upon excitation with UV radiation, the DAP molecule populates the lowest energy ¹ππ* state. rsc.org The population then decays back to the ground state through two primary relaxation coordinates, identified as the C2- and C6-puckering coordinates. rsc.org A significant portion of the excited population undergoes rapid internal conversion to the ground state nonradiatively within approximately 0.7 picoseconds in DAP and 1.1 picoseconds in its 2'-deoxyribonucleoside (26DAP-d). rsc.org This ultrafast deactivation mechanism contributes to the high photostability of DAP, which is a crucial property for a molecule proposed to have existed in UV-rich prebiotic environments. rsc.orgrsc.org

Table 1: Summary of Spectroscopic Findings for 2,6-Diaminopurine (B158960) Nucleotide

| Technique | Subject of Study | Key Findings | Citations |

|---|---|---|---|

| Solution-phase NMR | N⁶-methoxy-2,6-diaminopurine-2′-deoxyribonucleoside | Exists predominantly in the imino tautomer (9:1 ratio over amino form). | oup.com |

| DAP-DNA / DNA Duplex | Adopts a B-form conformation. | nih.govacs.org | |

| DAP-DNA / RNA Duplex | Adopts an A-form conformation. | nih.govacs.org | |

| Circular Dichroism | DAP-containing DNA duplexes | Confirms B-form helical structure for DNA/DNA duplexes and A-form for DNA/RNA hybrids. | nih.govacs.org |

| Femtosecond Transient Absorption Spectroscopy | 2,6-Diaminopurine (DAP) & its 2'-deoxyribonucleoside (26DAP-d) | Reveals ultrafast (sub-picosecond to picosecond) nonradiative decay pathways, confirming high photostability. | rsc.orgrsc.org |

Crystallographic Studies of 2,6-Diaminopurine-Containing Nucleic Acid Duplexes

X-ray crystallography provides definitive, high-resolution structural information about molecules, revealing precise bond lengths, angles, and three-dimensional arrangements. For 2,6-diaminopurine, crystallographic studies have been instrumental in confirming the structural basis for the enhanced thermal stability it imparts to nucleic acid duplexes.

When DAP is incorporated into a DNA or RNA strand opposite thymine (B56734) or uracil (B121893), it forms three Watson-Crick-type hydrogen bonds, in contrast to the two formed by the canonical adenine-thymine pair. nih.govoup.comnih.gov The crystal structure of DNA duplexes containing DAP, such as the [d(CDCGTG)]₂ sequence, explicitly shows this triple-hydrogen-bond formation. nih.gov The additional hydrogen bond is formed between the exocyclic amino group at the C2 position of the DAP purine (B94841) ring and the O2 carbonyl group of thymine, located in the minor groove of the duplex. oup.comresearchgate.net

Crystallographic data also provide precise interatomic distances for base pairs. In studies of RNA duplexes containing D:C mismatches, the observed interatomic distances for the N₆–N₃ and N₁–O₂ bonds were found to be approximately 2.8-2.9 Å and 2.7-2.8 Å, respectively. biorxiv.orgacs.org These distances support a two-hydrogen-bond model for the D:C pair, which requires the protonation of the N1 position on the DAP base. biorxiv.orgacs.org

Table 2: Hydrogen Bonding in DAP-Containing Base Pairs

| Base Pair | Number of Hydrogen Bonds | Description | Citations |

|---|---|---|---|

| DAP • T | 3 | An additional H-bond forms between the 2-amino group of DAP and the O2 of thymine in the minor groove. | nih.govoup.comnih.gov |

| A • T | 2 | Canonical Watson-Crick base pair. | nih.gov |

| DAP • C (mismatch) | 2 | Interatomic distances suggest two H-bonds, requiring N1-protonation of DAP. | biorxiv.orgacs.org |

High-Throughput Sequencing and Bioinformatics Approaches in 2,6-Diaminopurine Research

High-throughput sequencing (HTS) and bioinformatics are powerful tools for genomics and molecular biology research. nih.gov While specific HTS studies focused solely on 2,6-diaminopurine are not extensively documented in foundational literature, the application of these methodologies is critical for advancing the understanding of DAP's biological roles, particularly in the context of virology and synthetic biology.

A primary application is in the genomic analysis of organisms that naturally utilize DAP in their DNA, such as the cyanophage S-2L. nih.govoup.com HTS technologies, like whole-genome sequencing, enable the rapid and complete sequencing of the S-2L genome. youtube.com Following sequencing, bioinformatics pipelines are essential for:

Genome Assembly: Assembling the raw sequence reads into a complete and accurate genomic map.

Gene Annotation: Identifying protein-coding genes and regulatory elements within the DAP-containing genome.

Comparative Genomics: Comparing the S-2L genome with those of other viruses that use a standard A-T/G-C alphabet to understand the evolutionary implications of this genetic substitution.

Pathway Discovery: Identifying the genes responsible for DAP biosynthesis. Bioinformatics analyses have been instrumental in elucidating the biogenesis pathways, pinpointing the roles of enzymes like PurZ and MazZ in producing the dZTP precursor. wikipedia.org

Furthermore, HTS can be applied in synthetic biology and in vitro evolution experiments. For example, techniques like SELEX (Systematic Evolution of Ligands by Exponential Enrichment) could be used to select for DAP-containing DNA or RNA aptamers with specific binding properties. HTS would then be used to sequence the enriched pool of oligonucleotides, and bioinformatics tools would analyze the vast sequence data to identify consensus motifs and structural patterns responsible for the desired function.

Table 3: Potential Applications of HTS and Bioinformatics in DAP Research

| Application Area | HTS Method | Bioinformatics Analysis | Research Goal |

|---|---|---|---|

| Viral Genomics | Whole Genome Sequencing | Genome assembly, gene annotation, comparative genomics | Characterize the genome of DAP-containing phages like S-2L; identify biosynthesis genes (e.g., PurZ, MazZ). nih.govwikipedia.org |

| Transcriptomics | RNA-Seq | Differential gene expression analysis | Study the impact of DAP on transcription efficiency and fidelity in cellular systems. nih.gov |

| Synthetic Biology | SELEX followed by deep sequencing | Motif discovery, sequence clustering, structural prediction | Isolate and characterize DAP-containing aptamers or ribozymes with novel functions. |

| Metagenomics | Shotgun Metagenomic Sequencing | Taxonomic classification, functional profiling | Screen environmental samples for other organisms that may naturally incorporate DAP into their genomes. mdpi.com |

Chemical Modeling and Quantum Chemical Calculations for Understanding Molecular Interactions

Chemical modeling and quantum chemical calculations provide theoretical insights that complement experimental data, offering a deeper understanding of the intrinsic properties of the 2,6-diaminopurine nucleotide at the molecular level. These computational approaches are particularly valuable for studying properties that are difficult to isolate experimentally, such as excited-state dynamics, tautomeric stability, and the nature of non-covalent interactions.

Quantum chemical calculations have been extensively used to investigate the photostability of DAP. rsc.org These calculations can map the potential energy surfaces of the molecule in its excited states, identifying the pathways for de-excitation. rsc.org For example, calculations at the TD-BP86/CPCM/def2-TZVP level of theory have been used to identify conical intersections—points where potential energy surfaces cross—that facilitate ultra-rapid, non-radiative decay back to the electronic ground state. rsc.org This theoretical work supports experimental findings from femtosecond spectroscopy and explains the molecule's ability to dissipate UV energy efficiently without undergoing photochemical damage. rsc.orgrsc.org

These methods are also used to determine the relative stability of different tautomers of DAP. Theoretical calculations have investigated the stability of the 9H and 7H tautomers, finding that the 9H tautomer has a smaller energy barrier to reach a conical intersection for relaxation, suggesting it is more photostable. researchgate.netchemrxiv.orgchemrxiv.org Such calculations are critical for interpreting experimental spectra, where multiple tautomers may coexist. chemrxiv.org

Table 4: Theoretical and Calculated Properties of 2,6-Diaminopurine Tautomers

| Property | Tautomer | Calculated Value | Method/Level of Theory | Citation |

|---|---|---|---|---|

| Adiabatic Excitation Energy (S₁) | 7H | 4.04 eV | SCS-ADC(2) | chemrxiv.org |

| Adiabatic Excitation Energy (S₁) | 9H | 4.62 eV | SCS-ADC(2) | chemrxiv.org |

| Excited State Lifetime (at origin) | 9H | ~750 ps | Pump-probe spectroscopy (experimental, supported by calculations) | chemrxiv.org |

| Barrier to Conical Intersection | 9H | Small barrier (via 6-membered ring puckering) | Quantum Chemical Calculations | researchgate.netchemrxiv.org |

| Barrier to Conical Intersection | 7H | Larger barrier | Quantum Chemical Calculations | researchgate.netchemrxiv.org |

Q & A

Q. How to reconcile discrepancies in Z-base prevalence across phage families?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.